Product packaging for H-Leu-Lys(Z)-OH(Cat. No.:CAS No. 34990-61-9)

H-Leu-Lys(Z)-OH

Cat. No.: B2534777
CAS No.: 34990-61-9
M. Wt: 393.484
InChI Key: NLDHNTHWLUFXHK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Protecting Group Strategies in Peptide Synthesis

The history of peptide synthesis is intrinsically linked to the development of protecting groups. Early efforts in the 20th century were hampered by the lack of effective methods to control the coupling reactions between amino acids. ucalgary.ca A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group for the protection of the amine group. wikipedia.orgnih.gov This marked the beginning of a new era, establishing synthetic peptide chemistry as a distinct field. wikipedia.org

Over the decades, various other protecting groups were developed, each with its own specific conditions for application and removal. The tert-butyloxycarbonyl (Boc) group, which is labile to acid, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base, became central to two principal strategies in solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov SPPS, pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to a solid support, simplifying the purification process. openaccessjournals.comnih.gov The choice of protecting groups is critical and they are selected to be "orthogonal," meaning they can be removed under different conditions without affecting each other. masterorganicchemistry.com

Structural and Functional Significance of Leucine (B10760876) and Lysine (B10760008) Residues in Peptide Design

Leucine and lysine are two of the twenty common proteinogenic amino acids, each possessing distinct properties that contribute to the structure and function of peptides and proteins. Leucine, with its isobutyl side chain, is a hydrophobic amino acid. mdpi.comnih.gov Its presence is often crucial for promoting hydrophobic interactions within a peptide or between a peptide and other molecules, which can drive protein folding and stabilize tertiary and quaternary structures. rsc.org

In contrast, lysine is a basic amino acid, featuring a primary amino group on the epsilon-carbon of its side chain. This group is typically protonated at physiological pH, rendering lysine residues positively charged. This positive charge allows lysine to participate in electrostatic interactions, such as salt bridges, which are vital for maintaining protein structure and for interactions with negatively charged molecules like DNA and acidic proteins. The long, flexible side chain of lysine also allows it to act as a versatile linker. The combination of hydrophobic leucine and hydrophilic, charged lysine is a common motif in amphipathic peptides, which are designed to interact with cell membranes. mdpi.com

Contextualizing H-Leu-Lys(Z)-OH as a Crucial Dipeptide Building Block in Synthetic Methodologies

This compound, systematically named L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine, is a dipeptide where the N-terminal amino group of leucine is free, and the side-chain amino group of lysine is protected by a benzyloxycarbonyl (Z) group. vulcanchem.com This specific arrangement makes it a valuable building block in peptide synthesis. The Z-group on the lysine side chain prevents it from participating in unwanted coupling reactions during the formation of the peptide backbone. vulcanchem.com

The presence of the hydrophobic leucine and the aromatic Z-group can also enhance the solubility of the dipeptide in organic solvents, which is advantageous for solution-phase synthesis and large-scale production. vulcanchem.com A notable application of this compound is as an intermediate in the synthesis of KL-4 surfactant, a 21-residue peptide that mimics the function of human lung surfactant protein B. vulcanchem.com In this context, the dipeptide is a key component of a repeating motif that is essential for the surfactant's structural stability and its ability to interact with lipids. vulcanchem.com

Chemical and Physical Properties of this compound

The compound this compound has the molecular formula C₂₀H₃₁N₃O₅ and a molecular weight of 393.48 g/mol . vulcanchem.com Its structure combines the features of its constituent amino acids with the properties of the Z-protecting group.

PropertyValue
Molecular FormulaC₂₀H₃₁N₃O₅
Molecular Weight393.48 g/mol
Purity>97%
AppearanceWhite powder

This data is compiled from multiple sources. chemicalbook.com

Synthesis of this compound

The synthesis of this compound can be achieved through solution-phase peptide synthesis. One reported method involves the reaction of BOC-Leu-Lys(Z)-CHA in a solution of 2N HCl in acetic acid. prepchem.com The reaction proceeds at room temperature for two hours, after which the product is precipitated, filtered, and dried, yielding H-Leu-Lys(Z)-CHA with high purity. prepchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N3O5 B2534777 H-Leu-Lys(Z)-OH CAS No. 34990-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDHNTHWLUFXHK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for H Leu Lys Z Oh and Its Strategic Incorporation into Peptide Sequences

Preparative Strategies for H-Leu-Lys(Z)-OH

Solution-Phase Synthesis of this compound

Solution-phase synthesis is a traditional and versatile method for preparing peptides. thaiscience.info The synthesis of this compound in solution typically involves the coupling of an N-terminally protected leucine (B10760876) derivative with a C-terminally protected lysine (B10760008) derivative, where the lysine side chain is already protected with the Z group.

A common route involves the reaction of N-Boc-L-leucine with the methyl or benzyl (B1604629) ester of H-Lys(Z)-OH. The coupling is mediated by a suitable coupling reagent, followed by the deprotection of both the N-terminal Boc group and the C-terminal ester to yield the final dipeptide.

For instance, Boc-L-leucine hydrate (B1144303) can be coupled with H-Lys(Z)-OMe using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. cdnsciencepub.compeptide.com The resulting protected dipeptide, Boc-Leu-Lys(Z)-OMe, is then subjected to saponification to remove the methyl ester, followed by acid-catalyzed removal of the Boc group to afford this compound.

StepReactantsReagentsProduct
1Boc-Leu-OH, H-Lys(Z)-OMeDCC, HOBtBoc-Leu-Lys(Z)-OMe
2Boc-Leu-Lys(Z)-OMeLiOH or NaOHBoc-Leu-Lys(Z)-OH
3Boc-Leu-Lys(Z)-OHTFA or HClThis compound

Solid-Phase Synthesis Approaches to this compound

Solid-phase peptide synthesis (SPPS) offers the advantage of simplified purification by anchoring the growing peptide chain to a solid support. thaiscience.info While typically used for longer peptides, SPPS can be adapted for the synthesis of dipeptides like this compound.

In this approach, H-Lys(Z)-OH is first attached to a suitable resin, such as a Wang or Rink amide resin. thaiscience.info The N-terminal protecting group of the resin-bound lysine, typically Fmoc, is then removed. Subsequently, an excess of Fmoc-L-leucine is coupled to the free amino group of the lysine residue using a coupling agent. Finally, the dipeptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups if they are acid-labile (though the Z group is relatively stable to mild acid). osti.gov

StepProcedure
1Immobilize Fmoc-Lys(Z)-OH onto a solid support resin.
2Remove the Fmoc protecting group using a base like piperidine (B6355638).
3Couple Fmoc-Leu-OH to the deprotected lysine on the resin.
4Cleave the this compound dipeptide from the resin using an acid like TFA.

Optimized Coupling Reagents and Conditions for this compound Integration

The efficient incorporation of the this compound dipeptide into a growing peptide chain is critical for the successful synthesis of the target peptide. The choice of coupling reagent and reaction conditions plays a significant role in maximizing yield and minimizing side reactions, particularly racemization.

Carbodiimide-Based Coupling Systems

Carbodiimides are widely used coupling reagents in peptide synthesis due to their reactivity and affordability. globalresearchonline.net

DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are common examples. peptide.com DCC is often used in solution-phase synthesis, but the byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. peptide.com DIC is preferred for solid-phase synthesis because its corresponding urea (B33335) byproduct is more soluble and can be washed away. thaiscience.infopeptide.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, making it convenient for syntheses where aqueous workups are employed to remove excess reagent and the urea byproduct. peptide.comglobalresearchonline.net

To suppress racemization, carbodiimides are almost always used in conjunction with an additive. mdpi.com

Role of Auxiliary Additives in Peptide Bond Formation Efficiency and Fidelity

Auxiliary additives are crucial for efficient and high-fidelity peptide bond formation, primarily by minimizing racemization and accelerating the coupling reaction. globalresearchonline.net

HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole) are the most common additives. thaiscience.infocdnsciencepub.com They react with the activated carboxylic acid to form an active ester, which is less prone to racemization and reacts efficiently with the amine component. cdnsciencepub.commdpi.com HOAt is generally more effective than HOBt in preventing racemization, especially in challenging couplings. mdpi.comuni-kiel.de The nitrogen atom in HOAt is thought to provide anchimeric assistance, stabilizing the activated ester intermediate. uni-kiel.de

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a newer generation additive that serves as a non-explosive and highly effective alternative to HOBt and HOAt. universiteitleiden.nlnih.gov

Stereochemical Control and Racemization Mitigation in Peptide Bond Formation with this compound

Maintaining stereochemical integrity at the α-carbon of the activated amino acid is paramount during peptide bond formation. Racemization, the conversion of a chiral L-amino acid into a mixture of L- and D-isomers (epimerization), can compromise the biological activity of the final peptide. When coupling a dipeptide like this compound, the C-terminal lysine residue is the site of activation and thus susceptible to racemization.

Mechanistic Understanding of Racemization in Active Ester Intermediates

The loss of stereochemical purity during peptide coupling primarily occurs through two base-catalyzed mechanisms when the C-terminal carboxyl group is activated:

Direct α-Hydrogen Abstraction: A base can directly abstract the proton from the α-carbon of the activated amino acid residue. This forms a planar enolate intermediate, which upon re-protonation can yield either the original L-isomer or the D-isomer, leading to racemization. Amino acids with electron-withdrawing groups in their side chains are more susceptible to this pathway due to the increased acidity of the α-hydrogen. mdpi.com

Oxazolone (B7731731) (Azlactone) Formation: This is considered the most common pathway for racemization in peptide synthesis. mdpi.comthieme-connect.de The activated carboxyl group of an N-acyl amino acid (where the acyl group is another amino acid residue, as is the case for the leucine in this compound when the lysine is activated) can be attacked intramolecularly by the oxygen of the preceding peptide bond's carbonyl group. This cyclization forms a 5(4H)-oxazolone intermediate. The oxazolone has a highly acidic proton at the C-4 position, which is readily abstracted by a base to form a resonance-stabilized, achiral aromatic oxazole (B20620) anion. Subsequent reaction with the amine component of the coupling partner can proceed through this intermediate, leading to a racemic product. thieme-connect.dethieme-connect.deuni-kiel.de

Crucially, the formation of the oxazolone intermediate is significantly suppressed when the N-terminal protecting group of the activated residue is of a urethane (B1682113) type, such as benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), or fluorenylmethyloxycarbonyl (Fmoc). The electron-donating nature of the urethane oxygen atom reduces the nucleophilicity of the amide carbonyl oxygen, making the cyclization to form the oxazolone ring less favorable. thieme-connect.de When activating the carboxyl group of this compound, the preceding residue is leucine, which itself would be N-terminally protected in a larger fragment. If that protection is a urethane type, racemization of the lysine is minimized.

Methodological Approaches to Minimize Epimerization during this compound Coupling

Several strategies are employed to ensure that the coupling of this compound proceeds with minimal to no loss of stereochemical integrity.

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are potent activators but can lead to significant racemization if used alone. mdpi.comthieme-connect.de To suppress this, additives are almost universally included. These additives react with the initial O-acylisourea intermediate to form an active ester that is more reactive towards the amine component but less prone to racemization.

Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive, effectively reducing racemization and improving coupling efficiency. thaiscience.info

OxymaPure (Ethyl cyano(hydroxyimino)acetate): This additive has demonstrated a remarkable capacity to inhibit racemization, often outperforming HOBt and providing a safer alternative to other additives like HOAt which have explosive properties. researchgate.net

The table below, based on data from a model study on the synthesis of Z-Phg-Pro-NH₂, illustrates the effectiveness of different additives in suppressing racemization during a carbodiimide-mediated coupling. While this specific model does not use this compound, the principles are directly applicable.

EntryCoupling System% D-Isomer (Epimerization)
1DCCHigh (not specified)
2DCC / HOBt3.7%
3DCC / HOAt1.0%
4DCC / OxymaPure0.1%
Data adapted from studies on model peptides to illustrate the principle of racemization suppression. researchgate.net

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient coupling reagents that incorporate an HOBt or HOAt moiety within their structure. They rapidly convert the carboxylic acid to the corresponding active ester, often leading to faster coupling times and lower levels of epimerization compared to carbodiimide methods alone. uni-kiel.de The use of TDBTU has been shown to be effective in kilogram-scale synthesis involving a Lys(Z) derivative, highlighting its industrial utility. uni-kiel.de

Reaction Conditions: Other factors are carefully controlled to mitigate racemization risk. These include:

Base: The choice and amount of base are critical. Weakly basic tertiary amines like N-methylmorpholine (NMM) are generally preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), which can promote racemization. uni-kiel.de

Solvent: Polar solvents like DMF can sometimes increase the rate of racemization compared to less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). thieme-connect.de

Temperature: Coupling reactions are often carried out at reduced temperatures (e.g., 0 °C) to slow down the rate of racemization relative to the rate of the desired peptide bond formation. google.com

By combining the inherent stereoprotective effect of the urethane-based Z-group with optimized coupling protocols utilizing modern reagents like OxymaPure or onium salts under carefully controlled conditions, the dipeptide this compound can be strategically and safely incorporated into peptide sequences with excellent preservation of its chiral integrity.

The Integral Role of the Benzyloxycarbonyl Z Protecting Group in H Leu Lys Z Oh Chemistry

Orthogonality of Z-Protection within Diverse Protecting Group Schemes (Boc, Fmoc)

A key concept in complex chemical syntheses involving multiple protecting groups is "orthogonality". researchgate.netiris-biotech.de Orthogonal protecting groups can be removed selectively in any order because their cleavage relies on different chemical mechanisms. researchgate.netiris-biotech.de This allows for precise control over which functional group is deprotected at any given stage of the synthesis.

The two most common strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu strategies. biosynth.comwikipedia.org The Z group is a cornerstone of the Boc/Bzl strategy, where it often serves as a side-chain protecting group. google.com

The orthogonality of the Z group in relation to the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) α-amino protecting groups is a critical aspect of its utility.

Z vs. Fmoc: The Fmoc group is labile to basic conditions, typically being removed with a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comwikipedia.org In contrast, the Z group is stable to these basic conditions. peptide.com This orthogonality is fundamental to the Fmoc/tBu strategy, where a Z-protected lysine (B10760008), such as in Fmoc-Lys(Z)-OH, could be incorporated into a peptide chain. The Fmoc group can be repeatedly cleaved to allow chain elongation, while the Z group on the lysine side chain remains intact. peptide.com

Z vs. Boc: The Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org The Z group is generally stable to the milder acidic conditions used for Boc removal, although it can be cleaved by strong acids. bachem.compeptide.com This "quasi-orthogonality" allows for the use of Boc for N-terminal protection while Z protects the side chain. biosynth.com The different levels of acid lability between Boc and Z allow for selective deprotection by carefully choosing the acidic reagent and conditions. wiley-vch.de For instance, Boc can be removed with TFA without significantly affecting the Z group, which requires stronger acids like HBr in acetic acid or anhydrous HF for cleavage. wikipedia.orgbachem.com

This orthogonal nature allows for complex synthetic routes, including the synthesis of branched or cyclic peptides where selective deprotection of a side chain is necessary. researchgate.netmdpi.com

Deprotection Methodologies for the Z-Group in H-Leu-Lys(Z)-OH Derivatives

Catalytic Hydrogenation Protocols for Z-Removal

Catalytic hydrogenation is the mildest and most common method for cleaving the Z group. masterorganicchemistry.comwikipedia.org This method involves treating the Z-protected peptide with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). taylorfrancis.comnih.gov The reaction proceeds at neutral pH and room temperature, making it compatible with most other functional groups and protecting groups that are sensitive to acids or bases. masterorganicchemistry.com

The general reaction is: Z-NH-R + H₂ --(Pd/C)--> H₂N-R + Toluene + CO₂

The process involves the hydrogenolysis of the benzyl-oxygen bond, which forms an unstable carbamic acid that spontaneously decarboxylates to release the free amine. taylorfrancis.com

Parameter Condition Notes
Catalyst 5-10% Palladium on Carbon (Pd/C)The catalyst of choice for this reaction. taylorfrancis.com
Hydrogen Source Hydrogen gas (H₂)Applied at atmospheric or slightly elevated pressure.
Catalytic Transfer Hydrogenation (CTH)Uses hydrogen donors like ammonium (B1175870) formate, formic acid, or cyclohexene. acs.orgresearchgate.net
Solvent Methanol, Ethanol, Acetic Acid, DMFThe choice of solvent can influence reaction rate and efficiency.
Temperature Room TemperatureThe reaction is typically performed at ambient temperature.

Table 1: Typical Conditions for Catalytic Hydrogenation of Z-group.

A significant advantage of this method is its mildness, which preserves the integrity of other protecting groups like Boc and Fmoc, as well as the peptide backbone. masterorganicchemistry.com However, a major limitation is its incompatibility with peptides containing sulfur-containing amino acids like methionine or cysteine, as sulfur can poison the palladium catalyst. nih.gov

Acid-Labile Deprotection Strategies

The Z group can also be removed under strong acidic conditions. bachem.com This method is often employed when catalytic hydrogenation is not feasible, for example, due to the presence of sulfur-containing residues. The acid lability of the Z group can be modulated by substituents on the benzene (B151609) ring; electron-donating groups increase acid sensitivity, while electron-withdrawing groups decrease it. bachem.com

Common reagents for acidolytic cleavage of the Z group include:

Hydrogen bromide (HBr) in acetic acid: A classic and effective reagent for Z-group removal. wikipedia.org

Anhydrous hydrogen fluoride (B91410) (HF): A very strong acid used in Boc/Bzl chemistry for the final deprotection step, which simultaneously cleaves the peptide from the resin and removes most side-chain protecting groups, including Z. peptide.com

Trifluoromethanesulfonic acid (TFMSA): Another strong acid used for final deprotection. peptide.com

These harsh acidic conditions can lead to side reactions, and their use requires careful consideration of the entire peptide sequence to avoid unwanted modifications.

Selective Deprotection in Multi-Protected Peptide Fragments Containing this compound

In the synthesis of complex peptides, it may be necessary to selectively deprotect the lysine side chain while other protecting groups remain in place. The orthogonality of the Z group is key to achieving this.

For example, consider a peptide fragment where the N-terminus is protected with a Fmoc group, a glutamic acid side chain is protected as a tert-butyl (tBu) ester, and the lysine side chain is protected with a Z group.

The N-terminal Fmoc group can be removed with piperidine without affecting the tBu or Z groups.

The tBu ester can be cleaved with mild acid (e.g., TFA) without removing the Z group.

The Z group on the lysine can then be selectively removed by catalytic hydrogenation, leaving the rest of the peptide intact. masterorganicchemistry.com

This ability to selectively unmask a specific functional group is invaluable for creating modified peptides, such as those that are cyclized through the lysine side chain.

Influence of Z-Protection on Synthetic Yields and Purity Profiles of this compound Containing Peptides

Prevention of Side Reactions: By effectively blocking the ε-amino group of lysine, the Z group prevents the formation of branched peptide impurities. researchgate.net This directly leads to a higher yield of the desired linear peptide and simplifies the final purification process, as the major byproducts are eliminated. oup.com

Solubility and Aggregation: The bulky and hydrophobic nature of the Z group can sometimes influence the solubility of the growing peptide chain. nih.gov In some cases, it may decrease solubility in certain solvents, while in others, it can help to disrupt peptide aggregation, a common problem in SPPS that can lead to incomplete reactions and lower yields. wikipedia.org

Research has shown that the identity of amino acid side chains and their protecting groups can significantly affect reaction yields. For instance, in Z-selective olefin metathesis on peptides, the nature of the side-chain protecting group was found to profoundly influence catalyst activity and product yields. acs.org While this is a different reaction, it highlights the principle that protecting groups are not merely inert spectators but can actively influence the chemical behavior and synthetic accessibility of a peptide. In a study on solution-phase peptide synthesis, the use of Z-protection and its removal by hydrogenation was a key part of a highly efficient, green protocol that resulted in an 81% yield for the synthesis of a pentapeptide. rsc.org

Advanced Applications and Methodological Challenges in Utilizing H Leu Lys Z Oh in Complex Peptide Architectures

Strategic Incorporation into Macrocyclization Approaches

The formation of cyclic peptides is a significant strategy in drug discovery, as macrocyclization can enhance conformational stability, cell permeability, and resistance to enzymatic degradation. H-Leu-Lys(Z)-OH serves as a valuable component in various macrocyclization strategies. The protected lysine (B10760008) side chain can be strategically deprotected for side-chain-to-side-chain or side-chain-to-tail cyclization. uni-kiel.dersc.org

One notable approach involves a radical-initiated thiol-ene reaction. In this method, a cysteine residue's thiol group at the N-terminus can react with an allyloxycarbonyl (Alloc) group protecting the ε-amino group of a lysine residue, such as the one in this compound, at the C-terminus to form a thioether bridge. uni-kiel.dersc.org This cyclization can be performed on a solid support, which helps to minimize intermolecular reactions by creating a pseudo-dilution effect. uni-kiel.denih.gov The Z-group on the lysine within the this compound dipeptide is orthogonal to many other protecting groups, allowing for its selective removal during the synthesis of the linear peptide precursor, thereby enabling its participation in the cyclization step. peptide.com

Utility in the Synthesis of Peptide Nucleic Acids (PNAs) and Peptidomimetics

Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain. uni-kiel.de The synthesis of PNA-peptide conjugates, which can have enhanced cellular uptake and biological activity, often requires specialized building blocks. While direct evidence for the use of this compound in PNA synthesis is not prevalent in the provided search results, the principles of peptide synthesis suggest its potential utility. The lysine side chain, after deprotection of the Z-group, could serve as an attachment point for the PNA oligomer or for other functional moieties.

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve their pharmacological properties. The synthesis of complex peptidomimetics, such as those containing chloroalkene dipeptide isosteres (CADIs), has been demonstrated using solid-phase peptide synthesis (SPPS). thieme-connect.de In these syntheses, protected amino acid building blocks are essential. The Z-protected lysine in this compound provides a stable, protected amine that can be incorporated into a growing peptide chain, with the Z-group later removed to allow for further modification or to reveal the native lysine side chain in the final peptidomimetic. bachem.com

Addressing Synthetic Challenges Associated with this compound Containing Peptides

The synthesis of peptides containing this compound is not without its difficulties. Key challenges include managing aggregation and preventing the formation of undesired side products.

Management of Aggregation Phenomena in Peptide Synthesis

Peptide aggregation, particularly the formation of β-sheet structures between growing peptide chains, is a significant hurdle in SPPS, especially for hydrophobic sequences. nih.gov The presence of the hydrophobic leucine (B10760876) residue in this compound can contribute to this phenomenon. Aggregation can lead to incomplete reactions and difficult purifications. nih.govchemrxiv.org

Several strategies can be employed to mitigate aggregation. The choice of solvent is critical; for instance, using solvent mixtures or "green" solvents is an area of active research. rsc.org The incorporation of structure-disrupting elements, such as N-methyl amino acids or pseudoprolines, can prevent the self-association of peptide chains. uni-kiel.de Additionally, optimizing the synthesis protocol, for example by using in situ neutralization protocols, can minimize the time the deprotected N-terminus is in a state prone to aggregation. nih.gov

Identification and Mitigation of Undesired Side Product Formation

Side reactions during peptide synthesis can significantly reduce the yield and purity of the target peptide. When using coupling reagents like HATU or HBTU, the formation of guanidinium (B1211019) derivatives on the side chains of nucleophilic amino acids like lysine has been observed. rsc.orgrsc.org This side reaction is dependent on the reaction conditions and the nucleophilicity of the amino acid side chain. Careful control of the coupling conditions, such as the base used and the reaction time, is crucial to minimize this side product. cdnsciencepub.com

Another potential side reaction is racemization, particularly during fragment condensation. The choice of coupling reagents and additives, like HOBt, can help to suppress racemization. cdnsciencepub.com Furthermore, during the deprotection of the Z-group, which is typically done using strong acids or catalytic hydrogenation, side reactions such as N-benzylation can occur. osti.gov Using alternative, more acid-stable protecting groups for lysine or carefully controlling the cleavage conditions can prevent this. bachem.comosti.gov

Advanced Analytical Methodologies for Structural and Purity Confirmation of this compound Derivatives

Ensuring the purity and confirming the structure of synthesized peptides is paramount. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of peptides and their derivatives. researchgate.net In RP-HPLC, the peptide is separated based on its hydrophobicity. A C18 column is commonly used, with a mobile phase consisting of a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

For this compound and peptides containing it, RP-HPLC can effectively separate the desired product from impurities and side products. The method can be optimized by adjusting the gradient, flow rate, and temperature to achieve the best resolution. Different column chemistries, such as those with polar-embedded or polar-endcapped stationary phases, can offer complementary selectivity for complex peptide mixtures. researchgate.net The purity of this compound itself can be determined by HPLC, with suppliers often quoting purities of ≥98.0%. vwr.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₃₁N₃O₅
Molecular Weight 393.48 g/mol
Purity >97%
Appearance Powder
Melting Point 259 °C (decomposes)

Table 2: Common Protecting Groups in Peptide Synthesis

Abbreviation Chemical Name Cleavage Reagent
Z Benzyloxycarbonyl Catalytic hydrogenation (H₂/Pd)
Boc t-Butoxycarbonyl Trifluoroacetic acid (TFA)
Fmoc 9-Fluorenylmethoxycarbonyl Piperidine (B6355638)
Alloc Allyloxycarbonyl Pd(0) catalyst
Dde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Hydrazine

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-Leucyl-N6-[(benzyloxy)carbonyl]-L-lysine
Cysteine
Allyloxycarbonyl
Chloroalkene dipeptide isosteres
HATU
HBTU
HOBt
Trifluoroacetic acid

Mass Spectrometry-Based Characterization for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of peptides, providing rapid and accurate determination of molecular weight and primary structure (sequence). mdpi.comeastport.cz When incorporating this compound into a peptide, MS serves as a primary method for quality control, verifying both the mass of the initial building block and its correct placement within the final peptide sequence.

The theoretical molecular weight of this compound is 393.48 g/mol , derived from its molecular formula, C₂₀H₃₁N₃O₅. High-resolution mass spectrometry (HRMS), utilizing analyzers such as Time-of-Flight (TOF) or Orbitrap, can confirm this mass with high precision, typically within a few parts per million (ppm). nih.gov This allows for the unambiguous confirmation of the compound's elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions for analysis. mdpi.com

Ion SpeciesTheoretical m/z
[M+H]⁺394.2282
[M+Na]⁺416.2101
[M+K]⁺432.1841
[M-H]⁻392.2140

This table displays the theoretical monoisotopic m/z (mass-to-charge ratio) values for this compound under different ionization conditions, crucial for its identification in a mass spectrum.

For sequence verification within a larger peptide, tandem mass spectrometry (MS/MS) is the method of choice. nih.gov In a typical MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, most commonly through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of fragment ions known as b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. nih.gov

By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be deduced. The mass of the Leu residue is 113.084 Da, and the mass of the Lys(Z) residue is 264.142 Da. The presence of fragment ions corresponding to these mass differences confirms the correct incorporation and position of the this compound moiety within the peptide chain.

Fragment IonCalculated Mass (m/z)Fragment IonCalculated Mass (m/z)
b-ions y-ions
b₁114.0913y₁282.1547
b₂378.2335y₂395.2387

This table illustrates a hypothetical fragmentation pattern for the dipeptide this compound itself, showing the expected masses of the primary b- and y-ions that would be used for sequence confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed atomic-level information about the connectivity and three-dimensional structure of peptides in solution. nih.govuit.no It is essential for verifying the covalent bonds of the synthesized peptide and for understanding the conformational influence imparted by the this compound unit.

Connectivity Elucidation

One-dimensional (1D) ¹H NMR provides a fingerprint of the molecule, with distinct signals corresponding to the various protons in the leucine, lysine, and benzyloxycarbonyl (Z) groups. Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues. For instance, a TOCSY experiment can correlate all the protons within the leucine side chain (Hβ, Hγ, and the two Hδ methyl groups) to its Hα proton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to establish through-space proximities between protons that are close to each other (< 5 Å). Crucially, these experiments reveal sequential connectivities, such as the NOE between the Hα of the leucine residue and the amide proton (NH) of the subsequent Lys(Z) residue, which confirms the Leu-Lys peptide bond. mdpi.com This process is often referred to as a "sequential walk." mdpi.com

ProtonResidueExpected Chemical Shift Range (ppm)
α-CHLeucine~4.1 - 4.4
β-CH₂Leucine~1.6 - 1.8
γ-CHLeucine~1.5 - 1.7
δ-CH₃Leucine~0.9 - 1.0
α-CHLysine(Z)~4.0 - 4.3
β,γ,δ-CH₂Lysine(Z)~1.4 - 1.9
ε-CH₂Lysine(Z)~3.1 - 3.2
Aromatic-CHZ-group~7.2 - 7.4
Benzyl-CH₂Z-group~5.1

Conformation and Connectivity Elucidation

Beyond confirming connectivity, NMR is powerful for determining the secondary structure adopted by the peptide. The chemical shifts of amide (NH) and α-protons (Hα) are particularly sensitive to the local conformation. researchgate.net For example, Hα chemical shifts tend to move upfield in helical structures and downfield in β-sheet structures compared to their random coil values. researchgate.net

Further conformational details are extracted from:

³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ, providing constraints on the peptide backbone's geometry. acs.org

Temperature Coefficients: The temperature dependence of amide proton chemical shifts (dδ/dT) can identify protons involved in stable intramolecular hydrogen bonds. A small temperature coefficient (less than ~4 ppb/K) suggests the proton is shielded from the solvent, likely participating in a hydrogen bond that stabilizes a defined structure like an α-helix or β-turn. u-tokyo.ac.jp

Nuclear Overhauser Effects (NOEs): The pattern of short- and medium-range NOEs (e.g., between Hα(i) and NH(i+1), or Hα(i) and Hβ(i+3)) provides a set of distance restraints that are used in computational software to calculate a three-dimensional model of the peptide's solution structure. acs.orgacs.org

Through the combined application of these MS and NMR methodologies, a comprehensive characterization of peptides containing this compound can be achieved, ensuring the structural fidelity required for advanced applications in the design of complex peptide architectures.

Applications in Biochemical and Enzymatic Research Utilizing H Leu Lys Z Oh Derived Peptides

Design and Synthesis of H-Leu-Lys(Z)-OH Containing Substrates for Protease Activity Assays

Peptides incorporating the this compound motif are instrumental in the design and synthesis of substrates for monitoring protease activity. The strategic placement of the Leu-Lys sequence can target the active sites of specific proteases that recognize and cleave at such junctions. The benzyloxycarbonyl (Z) group on the lysine (B10760008) side chain not only serves as a protecting group during synthesis but can also influence the substrate's interaction with the enzyme's active site.

The synthesis of these substrates often involves standard solid-phase peptide synthesis (SPPS) or solution-phase methods. pnas.orgru.nl For instance, fluorogenic substrates can be created by attaching a fluorescent reporter molecule and a quencher to the peptide backbone. Upon enzymatic cleavage of the peptide bond between specific amino acids, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This principle is widely used to develop sensitive assays for various proteases, including cathepsins and other cysteine proteases. lookchem.comresearchgate.netacs.org

For example, internally quenched fluorogenic peptides with the general structure Abz-peptidyl-EDDnp (where Abz is o-aminobenzoic acid and EDDnp is N-(2,4-dinitrophenyl)ethylenediamine) have been synthesized to study the activity of human kallikrein 1 (hK1). researchgate.net Some of these peptides were designed to be cleaved after Leu-Lys bonds. researchgate.net

Elucidation of Enzyme Specificity and Kinetic Parameters with this compound Derivatives

Derivatives of this compound are pivotal in elucidating the specificity and kinetic parameters of various enzymes, providing insights into their catalytic mechanisms and substrate preferences.

Investigations with Cathepsin Enzymes

Cathepsins, a group of proteases, have been a significant area of study using this compound derived substrates. For example, H-Lys(Z)-OBzl HCl, a related compound, is used as a substrate to study the function and regulation of cathepsin K and L enzymes. lookchem.com The cleavage of such substrates allows for the quantification of enzyme activity, which is crucial for understanding their roles in various physiological and pathological processes, including lysosomal storage diseases. lookchem.com

In the development of specific substrates for cathepsin B, various tripeptides with the general formula Z-X-Lys-Arg-AMC were synthesized and tested. nih.govacs.org While Z-Nle-Lys-Arg-AMC was identified as a highly specific and sensitive substrate for cathepsin B across a broad pH range, the substitution of Norleucine (Nle) with Leucine (B10760876) (Leu) to form Z-Leu-Lys-Arg-AMC resulted in a substrate with lower activity. nih.govacs.org This highlights the subtle yet critical role of specific amino acid residues in substrate recognition and turnover by cathepsins.

A study on cathepsin L revealed its preference for certain amino acids at different positions. rsc.org While it showed a broad specificity at the P3 and P4 positions, it poorly recognized branched amino acids like leucine at the P4 position. rsc.org

Studies Involving Carboxypeptidases

H-Leu-Lys-OH has been identified as a bitter-tasting peptide in enzymatic hydrolysates of soybean protein. researchgate.netethz.ch The treatment of these bitter peptides with carboxypeptidase A led to a significant decrease in bitterness, indicating that the enzyme effectively cleaves the C-terminal amino acid, in this case, lysine. researchgate.netethz.ch This application demonstrates the utility of H-Leu-Lys-OH in studying the activity and specificity of exopeptidases like carboxypeptidases.

Characterization of Other Proteolytic Enzyme Systems

The versatility of this compound and its derivatives extends to the characterization of a wide array of other proteolytic enzymes. For instance, the chromogenic substrate H-D-Val-Leu-Lys-pNA has been utilized to assess the amidolytic activity of fibrinolytic enzymes and β-aminopeptidases. asm.orgasm.org In a study of a fibrinolytic enzyme from Bacillus sp., the enzyme exhibited increased activity on this substrate in the presence of plasminogen. asm.org Conversely, certain β-aminopeptidases showed no activity towards H-D-Val-Leu-Lys-pNA, highlighting their substrate specificity. asm.org

Furthermore, acylpeptidyl-lysinals, which are derivatives of lysine, have been synthesized and tested as inhibitors of Achromobacter protease I, a lysine-specific serine protease. tandfonline.com These compounds, such as Z-Val-lysinal, act as potent competitive inhibitors, providing insights into the enzyme's transition state. tandfonline.com

Chemo-Enzymatic Approaches to Peptide Synthesis Incorporating this compound as a Precursor

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis and enzymatic catalysis to produce peptides under mild and stereoselective conditions. nih.govresearchgate.net this compound and related structures can serve as important precursors in these synthetic strategies. Enzymes like papain and α-chymotrypsin can be used to catalyze the formation of peptide bonds. nih.gov

For example, papain-catalyzed oligomerization of lysine residues protected at the Nε-position with a benzyloxycarbonyl (Z) group can lead to higher yields and simpler purification due to the increased hydrophobicity of the product. nih.gov This approach allows for the synthesis of poly- and oligopeptides with controlled sequences.

The following table summarizes some enzymatic approaches for peptide synthesis:

EnzymeSubstrate(s)ProductKey Finding
PapainNε-protected L-lysine (e.g., with Z-group)Oligo(L-lysine)The protecting group improved hydrophobicity, leading to easier purification and a greater degree of polymerization. nih.gov
α-ChymotrypsinL-cysteine ethyl esterPoly-L-cysteineThe reaction, performed in a frozen aqueous solution, yielded poly-L-cysteine with a degree of polymerization ranging from 6 to 11. nih.gov
PapainAla-Gly ethyl esterAlternating oligopeptidesAn 80% yield was achieved at pH 7.5, with an average degree of polymerization of 9.4. nih.gov

Applications in Probing Protein-Peptide Interactions in Vitro

Peptides containing the H-Leu-Lys-OH sequence are valuable for studying protein-peptide interactions in vitro. The specific sequence and the presence of both hydrophobic (Leucine) and charged (Lysine) residues allow these peptides to participate in diverse molecular recognition events.

For instance, a peptide with the sequence H-Phe-Phe-Val-Leu-Lys-OH was designed to have a binding site for the synthetic receptor cucurbit google.comuril (Q7) at its N-terminus. nih.govrsc.org This peptide was conjugated to the antitumor agent camptothecin (B557342) through the lysine side chain. The complexation with Q7 led to the formation of micellar structures that could enter cells. nih.govrsc.org This demonstrates how the Leu-Lys motif can be incorporated into more complex systems to probe and manipulate biological interactions.

Future Research Directions and Emerging Paradigms for H Leu Lys Z Oh

Development of Novel and Sustainable Synthetic Routes for H-Leu-Lys(Z)-OH

The classical synthesis of this compound involves several steps, often utilizing reagents and solvents that are not environmentally friendly. prepchem.com The future of its synthesis lies in the development of greener and more sustainable methods.

Current Synthetic Approaches and Their Limitations: The conventional synthesis starts with the protection of the ε-amino group of lysine (B10760008) with a benzyloxycarbonyl (Z) group to yield H-Lys(Z)-OH. peptide.comsigmaaldrich.com This is followed by the coupling of N-protected leucine (B10760876) (e.g., Boc-Leu-OH) to H-Lys(Z)-OH and subsequent deprotection of the N-terminus of leucine. prepchem.com While effective, this process often involves hazardous reagents and generates significant chemical waste. rsc.org

Emerging Sustainable Synthetic Strategies: Research is now focusing on "green chemistry" principles to synthesize peptides and their derivatives. rsc.org This includes the use of more environmentally benign solvents, reducing the number of reaction steps, and employing catalytic methods.

Solvent Replacement: Traditional solvents like N,N-dimethylformamide (DMF) are being replaced with greener alternatives such as propylene (B89431) carbonate. whiterose.ac.uk Studies have shown successful peptide synthesis in these alternative solvents, offering a promising route for the sustainable production of this compound and related peptides. whiterose.ac.uk

Enzymatic Synthesis: The use of enzymes as catalysts in peptide synthesis is a rapidly growing field. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. The chemoenzymatic polymerization of lysine derivatives suggests the potential for enzymatic routes in the synthesis of specific dipeptides like this compound. acs.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. The application of flow chemistry to peptide synthesis is an active area of research and could lead to more efficient and sustainable production of this compound.

Interactive Data Table: Comparison of Synthetic Routes
FeatureConventional SynthesisEmerging Sustainable Routes
Solvents Often uses hazardous solvents like DMF. rsc.orgFocus on green solvents like propylene carbonate. whiterose.ac.uk
Catalysts Chemical coupling reagents.Biocatalysts (enzymes). acs.org
Process Batch processing.Continuous flow chemistry.
Waste Generates significant chemical waste. rsc.orgReduced waste generation.

Exploration of this compound in the Construction of Unnatural Amino Acid-Containing Peptides and Peptidomimetics

The incorporation of unnatural amino acids into peptides can enhance their stability, bioavailability, and biological activity. cpcscientific.com this compound serves as a versatile scaffold for the introduction of such modifications.

Role in Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties. nih.gov The selective protection on the lysine side chain in this compound allows for specific chemical modifications, enabling the synthesis of a wide array of peptidomimetics. For instance, the free amino and carboxyl groups can be part of a larger peptide backbone, while the protected lysine side chain can be deprotected and subsequently modified to introduce non-peptidic structural elements.

Incorporation of Unnatural Amino Acids: this compound can be used as a building block in the synthesis of peptides containing unnatural amino acids. cpcscientific.com For example, after coupling another amino acid to the N-terminus of this compound, the Z-group on the lysine can be removed, and an unnatural amino acid can be attached to the lysine side chain. This approach allows for the creation of branched or cyclic peptides with unique structural features and potentially novel biological activities. The use of D-amino acids, for instance, has been shown to improve the biological activity of certain peptides. mdpi.com

Expansion of Enzymatic Applications Beyond Proteolysis

While this compound and similar peptides are often used as substrates to study proteolytic enzymes, their potential in other enzymatic applications is an exciting area of future research. nih.gov

Enzyme-Mediated Ligation: Beyond being cleaved by proteases, peptides can also be joined together (ligated) using specific enzymes. This process, known as enzymatic peptide synthesis, can be more efficient and specific than chemical methods. nih.gov this compound could be explored as a substrate for enzymes that catalyze the formation of peptide bonds, potentially leading to novel chemoenzymatic strategies for synthesizing larger and more complex peptides. For example, a protease could be used in reverse to ligate this compound to another peptide fragment. mdpi.com

Development of Enzyme Inhibitors: Modified versions of this compound could be designed as inhibitors of specific proteases. By understanding the binding interactions between the dipeptide and the active site of an enzyme, researchers can design molecules that block the enzyme's activity. This has significant therapeutic potential, as many diseases involve the dysregulation of proteases.

Computational and Theoretical Investigations into this compound Reactivity and Conformational Landscape

Computational and theoretical methods are becoming increasingly powerful tools in chemical research. tandfonline.com These approaches can provide valuable insights into the properties of molecules like this compound, guiding experimental work and accelerating the discovery of new applications.

Conformational Analysis: The three-dimensional shape (conformation) of a peptide is crucial for its biological activity. core.ac.uk Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound and peptides containing this motif. acs.org Understanding the preferred conformations can help in the design of peptides with specific secondary structures, such as alpha-helices or beta-sheets, which are important for their function. u-tokyo.ac.jp

Reactivity Prediction: Theoretical calculations, such as Density Functional Theory (DFT), can be used to study the chemical reactivity of this compound. tandfonline.comacs.org For example, these calculations can predict which sites on the molecule are most susceptible to chemical attack, providing guidance for the development of new synthetic reactions. They can also be used to understand the mechanisms of enzyme-catalyzed reactions involving this dipeptide.

Predicting Interactions: Molecular docking and other computational techniques can predict how this compound and its derivatives might interact with biological targets such as proteins or nucleic acids. This can help in the rational design of new drugs and diagnostic agents. For instance, by modeling the interaction of a this compound containing peptide with a specific receptor, researchers can optimize its structure to enhance binding affinity and selectivity.

Interactive Data Table: Computational Approaches
Computational MethodApplication to this compound
Molecular Dynamics Exploring conformational flexibility and preferred shapes. acs.org
Density Functional Theory (DFT) Predicting chemical reactivity and reaction mechanisms. tandfonline.comacs.org
Molecular Docking Simulating interactions with biological targets.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing H-Leu-Lys(Z)-OH?

Answer:

  • Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The Z (benzyloxycarbonyl) group protects the ε-amino group of lysine during coupling. Leucine is added using standard carbodiimide-based coupling reagents (e.g., DCC or EDC) with HOBt as an activator .
  • Characterization :
    • Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Structural Confirmation : NMR (¹H/¹³C) for backbone protons and side-chain protection; mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification (theoretical MW: 330.81 g/mol) .
    • Data Table :
PropertyValueSource
CAS RN27894-50-4PubChem
IUPAC NameMethyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate; hydrochloridePubChem

Advanced: How to resolve contradictions between spectroscopic data and expected structural outcomes?

Answer:
Contradictions may arise from:

  • Side Reactions : Incomplete deprotection of the Z group or racemization during synthesis. Verify reaction conditions (e.g., TFA treatment duration for Z-group removal) .
  • Analytical Artifacts : For NMR, ensure solvent suppression or deuterated solvent purity. For MS, check for adducts (e.g., sodium/potassium ions) by comparing isotopic patterns .
  • Validation : Cross-reference with literature (e.g., PubChem or primary peptide synthesis studies) and repeat analyses using alternative methods (e.g., IR spectroscopy for carbonyl group confirmation) .

Basic: Why is the Z-group preferred over other protecting groups for lysine in this compound?

Answer:

  • Stability : The Z-group is stable under acidic and basic conditions but cleaved selectively by hydrogenolysis or HBr/acetic acid, minimizing side reactions during leucine coupling .
  • Compatibility : Unlike the Boc group, which requires strong acids (e.g., TFA) for removal, the Z-group allows orthogonal protection strategies in multi-step syntheses .

Advanced: How to optimize coupling efficiency when integrating this compound into longer peptide chains?

Answer:

  • Coupling Reagents : Use HATU or PyBOP for sterically hindered residues; monitor coupling completion via Kaiser test or Fmoc deprotection monitoring .
  • Solvent Optimization : Increase solubility with DMF/DCM mixtures (3:1) to prevent aggregation.
  • Kinetic Analysis : Perform time-course HPLC to identify incomplete couplings and adjust reaction times .

Basic: What analytical techniques are critical for verifying the identity of this compound?

Answer:

  • Primary Techniques :
    • HPLC : Retention time comparison with standards.
    • MS : Exact mass matching (±0.1 Da tolerance).
  • Secondary Validation :
    • NMR : Compare chemical shifts to published data (e.g., δ 7.3 ppm for benzyl protons) .
    • Elemental Analysis : Confirm C, H, N, and Cl content (for hydrochloride salt form) .

Advanced: How to address low yields during large-scale synthesis of this compound?

Answer:

  • Process Optimization :
    • Temperature Control : Maintain ≤0°C during coupling to reduce racemization.
    • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for better recovery .
  • Scale-Up Challenges :
    • Document batch-to-batch variability via statistical analysis (e.g., ANOVA for yield comparisons) .
    • Pre-purify intermediates to avoid cumulative impurities .

Basic: How to ensure reproducibility of this compound synthesis across labs?

Answer:

  • Protocol Standardization :
    • Detail molar ratios, solvent grades, and equipment calibration in methods .
    • Share raw data (e.g., HPLC chromatograms, NMR spectra) as supplementary information .
  • Reagent Sourcing : Specify suppliers for critical reagents (e.g., Z-Lys-OMe·HCl) to minimize batch variability .

Advanced: What computational tools can predict the stability of this compound under varying pH conditions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model Z-group cleavage kinetics in acidic environments using software like GROMACS or AMBER .
  • pKa Prediction : Tools like MarvinSketch estimate protonation states of amino groups, guiding buffer selection for storage .

Basic: How to handle discrepancies in reported physical properties (e.g., solubility) of this compound?

Answer:

  • Experimental Replication : Measure solubility in multiple solvents (e.g., DMSO, ethanol) under controlled temperatures and document protocols .

Advanced: What strategies validate the absence of racemization in this compound post-synthesis?

Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chirobiotic T) to separate D/L enantiomers .
  • Marfey’s Reagent : Derivatize hydrolyzed samples and analyze via LC-MS to quantify enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.